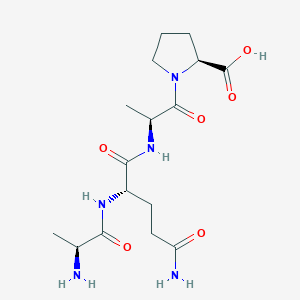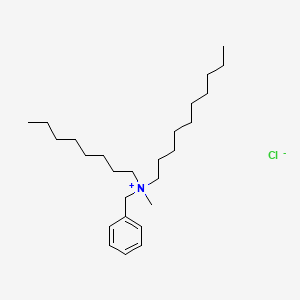![molecular formula C24H32Cl2Si B14199587 2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole CAS No. 870234-77-8](/img/structure/B14199587.png)
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole is an organosilicon compound characterized by its unique structure, which includes two chlorine atoms and two hexyl groups attached to a dibenzo[b,d]silole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dibenzo[b,d]silole core.
Alkylation: The attachment of hexyl groups at the 5 position is carried out using alkylation reactions with hexyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Coupling Reactions: The hexyl groups can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce extended conjugated systems.
Applications De Recherche Scientifique
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Incorporated into polymers and composites to enhance their properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole involves its interaction with molecular targets through its unique structural features. The chlorine atoms and hexyl groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s behavior in different environments. The silicon atom in the dibenzo[b,d]silole core can also engage in coordination chemistry, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole: Similar structure but with bromine atoms instead of chlorine.
5,5-Dimethyl-5H-dibenzo[b,d]silole: Lacks the hexyl groups and chlorine atoms, resulting in different chemical properties.
9,9-Dimethyl-9H-9-silafluorene: Another organosilicon compound with a different substitution pattern.
Uniqueness
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
870234-77-8 |
|---|---|
Formule moléculaire |
C24H32Cl2Si |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
2,8-dichloro-5,5-dihexylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C24H32Cl2Si/c1-3-5-7-9-15-27(16-10-8-6-4-2)23-13-11-19(25)17-21(23)22-18-20(26)12-14-24(22)27/h11-14,17-18H,3-10,15-16H2,1-2H3 |
Clé InChI |
YLBGRIMBQADRAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si]1(C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
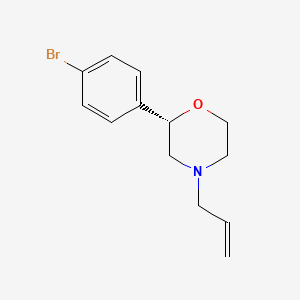
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
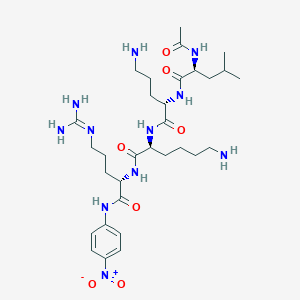
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
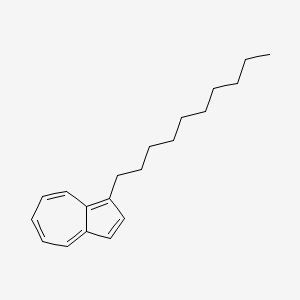
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
![2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-](/img/structure/B14199553.png)
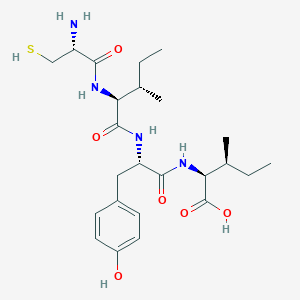
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)

